molecular formula C13H13Cl2NO4 B12511327 Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate

Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate

Cat. No.: B12511327
M. Wt: 318.15 g/mol
InChI Key: OEWIHUFEAFZGBF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a carbonyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate typically involves the reaction of 2,6-dichloropyridine-3-carbonyl chloride with ethyl 3-ethoxyprop-2-enoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used for the reduction of the carbonyl group.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Hydrolysis: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate can be compared with other pyridine derivatives, such as:

Properties

Molecular Formula

C13H13Cl2NO4

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate

InChI

InChI=1S/C13H13Cl2NO4/c1-3-19-7-9(13(18)20-4-2)11(17)8-5-6-10(14)16-12(8)15/h5-7H,3-4H2,1-2H3

InChI Key

OEWIHUFEAFZGBF-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C(=O)OCC

Origin of Product

United States

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